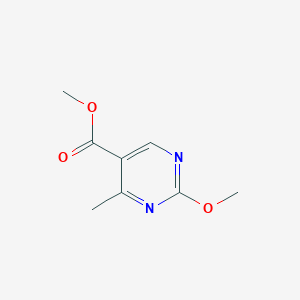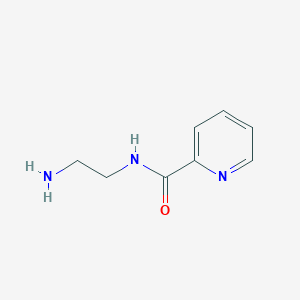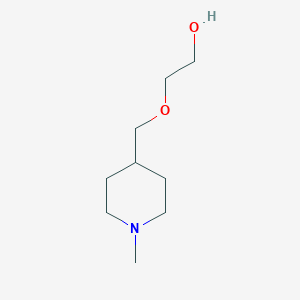
5-Phenyl-1H-1,2,4-Triazol-3-thiol
Übersicht
Beschreibung
5-Phenyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H7N3S. It is known for its unique structure, which includes a triazole ring substituted with a phenyl group and a thiol group.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
Wirkmechanismus
Target of Action
The primary target of 5-Phenyl-1H-1,2,4-triazole-3-thiol (5PTT) is mild steel , which is widely used in the industry . The compound acts as a corrosion inhibitor, protecting the steel from corrosive environments such as hydrochloric acid solutions .
Mode of Action
5PTT interacts with its target by forming a protective film on the mild steel surface . This film is formed through the process of adsorption, which can occur through physisorption, chemisorption, or a combination of both . The effectiveness of 5PTT as a corrosion inhibitor depends on its ability to adsorb to the metal surface . The compound uses π-electrons as the adsorption center when the metal interacts with the inhibitor .
Biochemical Pathways
The biochemical pathway involved in the action of 5PTT is the corrosion process of mild steel. Corrosion, a global problem that negatively affects the development of countries, is inevitable in iron and its alloys, especially in hydrochloric acid and sulfuric acid environments . 5PTT acts as a mixed type inhibitor, partially suppressing both anodic and cathodic reactions in the corrosion process .
Result of Action
The result of 5PTT’s action is the formation of an effective film that protects mild steel in acid solutions . The inhibition efficiency of 5PTT on mild steel surface was found to be 97.9%, indicating that it is highly effective as a corrosion inhibitor .
Action Environment
The action of 5PTT is influenced by the environment in which it is used. Specifically, the compound is effective in environments where mild steel is exposed to corrosive substances such as hydrochloric acid . The compound’s effectiveness may vary depending on the concentration of the corrosive substance and other environmental factors.
Biochemische Analyse
Biochemical Properties
5-Phenyl-1H-1,2,4-triazole-3-thiol has been found to interact with various biomolecules. It has been shown to form an effective film to protect mild steel in hydrochloric acid solution, indicating its potential role in biochemical reactions . The compound’s effectiveness depends on its ability to adsorb to the metal surface with physisorption, chemisorption, or combinations of both .
Cellular Effects
For instance, some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Molecular Mechanism
It is known that the compound forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenyl-1H-1,2,4-triazole-3-thiol have been observed over time. For instance, the inhibition efficiency of the compound on mild steel surface was found to increase greatly when measurements were carried out after 100h immersion of the copper electrode in test solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
While specific industrial production methods for 5-Phenyl-1H-1,2,4-triazole-3-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated derivatives.
Cyclization: The triazole ring can undergo cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Alkyl halides are often used as reagents for S-alkylation.
Cyclization: Cyclization reactions typically require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
S-Alkylated Derivatives: Formed through nucleophilic substitution reactions.
Fused Heterocycles: Formed through cyclization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole-3-thiol: Similar structure but lacks the phenyl group.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains an amino group in addition to the phenyl and thiol groups.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a furan ring instead of a phenyl group.
Uniqueness
5-Phenyl-1H-1,2,4-triazole-3-thiol is unique due to its combination of a phenyl group and a thiol group on the triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLMMJNORORYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187742 | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-94-6 | |
| Record name | 3-Mercapto-5-phenyl-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-s-triazole-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3414-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-S-TRIAZOLE-3-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3LV9TS8XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-phenyl-4H-1,2,4-triazole-3-thiol?
A1: The molecular formula of 5-phenyl-4H-1,2,4-triazole-3-thiol is C8H7N3S, and its molecular weight is 177.22 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently utilize various spectroscopic methods to characterize 5-phenyl-4H-1,2,4-triazole-3-thiol. These include:
- FT-IR Spectroscopy: This technique helps identify functional groups and their vibrations within the molecule. Studies have used FT-IR to confirm the presence of characteristic peaks corresponding to the triazole ring and thiol group. [, , ]
- NMR Spectroscopy (1H and 13C): NMR provides insights into the compound's structure and connectivity by analyzing the magnetic properties of its atomic nuclei. [, , , ]
- Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, aiding in identifying the compound and its fragments. [, ]
Q3: How is computational chemistry used to study 5-phenyl-4H-1,2,4-triazole-3-thiol?
A3: Computational methods are valuable for predicting and understanding the compound's properties and behavior. Researchers have employed techniques such as:
- Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, energy levels, and reactivity of the molecule. These calculations have provided insights into the compound's adsorption mechanism on metal surfaces and its potential as a corrosion inhibitor. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations explore the interactions of the compound with other molecules, such as solvents or binding partners, over time. These simulations have been used to investigate the compound's behavior in different media (e.g., water, acid solutions) and its interactions with target proteins. []
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the compound's structure to its biological activity. While some studies question the accuracy of certain QSAR models for this compound [], ongoing research explores its potential for predicting activity and guiding the design of new derivatives. []
Q4: How does 5-phenyl-4H-1,2,4-triazole-3-thiol perform as a corrosion inhibitor?
A4: This compound has shown promising corrosion inhibition properties for various metals in acidic environments:
- Mild Steel: Studies indicate it effectively inhibits mild steel corrosion in hydrochloric acid (HCl) solutions [, ] and sulfuric acid (H2SO4) solutions [], with inhibition efficiencies exceeding 90% at certain concentrations.
- Aluminum: Research suggests its potential to inhibit the corrosion of aluminum alloys, specifically type 6061 Al-15 vol. pct. SiC(p) composite, in sodium hydroxide (NaOH) solutions. []
- Nickel-Aluminum Bronze: Recent studies have explored its role in inhibiting the corrosion of this alloy, further expanding its potential applications. []
Q5: What are the proposed mechanisms for its corrosion inhibition properties?
A5: The compound's corrosion inhibition is attributed to:
- Adsorption: It forms a protective layer on the metal surface through adsorption, acting as a barrier against corrosive agents. [, , ]
- Mixed-Type Inhibition: It can hinder both anodic and cathodic corrosion reactions, providing comprehensive protection. []
- Synergistic Effects: Combining it with other compounds, like potassium iodide, can enhance its inhibition efficiency. []
Q6: Are there other material applications for 5-phenyl-4H-1,2,4-triazole-3-thiol?
A6: Beyond corrosion inhibition, research has explored its incorporation into:
- Nanomaterials: It has been used to functionalize diamond nanoparticles for the controlled growth of hybrid graphite-diamond nanowires, with potential applications in electronics and materials science. []
- Drug Delivery Systems: Its inclusion in polypyrrole chitosan core-shell nanoparticles has been investigated for controlled drug release, showing pH-dependent release behavior. []
Q7: What biological activities have been reported for 5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?
A7: This compound and its derivatives have demonstrated a range of biological activities, including:
- Antibacterial Activity: Studies have shown its potential against both Gram-positive and Gram-negative bacteria. [, , , , ]
- Antifungal Activity: Derivatives have exhibited potent antifungal properties, showing activity against various fungal species. []
- Antioxidant Activity: Research suggests its ability to scavenge free radicals, potentially contributing to its protective effects in biological systems. [, ]
- Anthelmintic Activity: Inclusion complexes of the compound have demonstrated enhanced anthelmintic activity compared to the free compound. [, ]
- Antitumor Activity: Preliminary research indicates potential anticancer activity, particularly against breast cancer cells, inducing apoptosis and inhibiting cell growth. []
- Antianxiety Activity: Specific derivatives of 5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising antianxiety effects in preclinical studies. []
Q8: How does the structure of 5-phenyl-4H-1,2,4-triazole-3-thiol relate to its activity (SAR)?
A8: While a comprehensive SAR profile requires extensive investigation, initial findings suggest that:
- Substitutions: Introducing different substituents on the phenyl ring or the triazole ring can significantly influence the compound's biological activity. [, , ]
- Schiff Base Formation: Condensing the compound with aldehydes to form Schiff base derivatives can alter its properties and biological activity. [, , , ]
- Complexation: Forming complexes with metal ions or cyclodextrins can modulate its solubility, stability, and biological activity. [, , , , ]
Q9: What is known about the stability of 5-phenyl-4H-1,2,4-triazole-3-thiol?
A9: While specific stability data are limited in the provided research, several factors likely influence its stability:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)




![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
